(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
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Overview
Description
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-THIENYLCARBONYL)OXY]ETHANIMIDAMIDE is a synthetic organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a thienylcarbonyl group attached to an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-THIENYLCARBONYL)OXY]ETHANIMIDAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable diketone or ketoester, the pyrazole ring can be formed through a condensation reaction with hydrazine or its derivatives.
Nitration and Methylation: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by methylation using methyl iodide or dimethyl sulfate.
Formation of the Ethanimidamide Moiety: This can be achieved by reacting the pyrazole derivative with an appropriate amine and carbonyl compound under suitable conditions.
Attachment of the Thienylcarbonyl Group: The final step involves the coupling of the ethanimidamide with a thienylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From substitution reactions on the pyrazole ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrazole rings are often used as ligands in coordination chemistry.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Investigated for potential use as drugs due to their biological activity.
Biochemistry: Studied for their interactions with enzymes and proteins.
Industry
Agriculture: Potential use as pesticides or herbicides.
Polymer Science: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-THIENYLCARBONYL)OXY]ETHANIMIDAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the pyrazole and thienylcarbonyl groups could participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-FURANYLCARBONYL)OXY]ETHANIMIDAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-PYRIDYLCARBONYL)OXY]ETHANIMIDAMIDE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylcarbonyl group in (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[(2-THIENYLCARBONYL)OXY]ETHANIMIDAMIDE may impart unique electronic properties and reactivity compared to its analogs with different heterocyclic rings. This could influence its binding affinity and specificity in biological systems, as well as its physical and chemical properties in materials science applications.
Properties
Molecular Formula |
C12H13N5O4S |
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Molecular Weight |
323.33 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O4S/c1-7-11(17(19)20)8(2)16(14-7)6-10(13)15-21-12(18)9-4-3-5-22-9/h3-5H,6H2,1-2H3,(H2,13,15) |
InChI Key |
ZBKZFEAPDVOGCR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=CS2)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=CC=CS2)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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